4-bromo-2,5-dimethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide
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Overview
Description
4-bromo-2,5-dimethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a bromine atom, two methoxy groups, and a morpholine moiety attached to a benzenesulfonamide structure
Mechanism of Action
Target of Action
The primary targets of 4-bromo-2,5-dimethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide are the 5-hydroxytryptamine receptor 2C and 5-hydroxytryptamine receptor 2A . These receptors are part of the serotonin receptor family and play a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and other physiological processes .
Mode of Action
The compound acts as a partial agonist at its target receptors This partial activation can lead to changes in the cell’s function, depending on the specific role of the receptor .
Biochemical Pathways
serotonergic pathway . This pathway is responsible for the production, release, and reuptake of serotonin, and plays a key role in mood regulation, sleep, appetite, and other physiological processes .
Pharmacokinetics
Like many other compounds with similar structures, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Due to its agonistic activity at serotonin receptors, it may influence neuronal signaling and potentially affect mood, cognition, and other brain functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2,5-dimethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide typically involves multiple steps. One common method includes the bromination of 2,5-dimethoxyaniline followed by sulfonation and subsequent reaction with morpholine. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2,5-dimethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzenesulfonamides.
Scientific Research Applications
4-bromo-2,5-dimethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2,5-dimethoxyphenethylamine: A compound with similar structural features but different functional groups.
2,5-dimethoxy-4-bromoamphetamine: Another related compound with psychoactive properties.
4-bromo-2,5-dimethoxybenzaldehyde: A compound used in organic synthesis with similar aromatic substitution patterns.
Uniqueness
4-bromo-2,5-dimethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide is unique due to the presence of the morpholine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.
Properties
IUPAC Name |
4-bromo-2,5-dimethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O5S/c1-20-12-10-14(13(21-2)9-11(12)15)23(18,19)16-3-4-17-5-7-22-8-6-17/h9-10,16H,3-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YICZKULHBMABQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)NCCN2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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